Sodium dichromate

Overview

Description

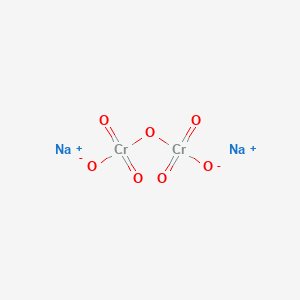

Chemical Structure and Properties Sodium dichromate (Na₂Cr₂O₇) is an inorganic hexavalent chromium (Cr(VI)) compound, typically handled as a dihydrate (Na₂Cr₂O₇·2H₂O) . It is a bright orange-red crystalline solid with a density of 2.52 g/cm³ and a melting point of 356.7°C . As a strong oxidizing agent, it reacts vigorously with organic materials and reducing agents. Its high solubility in water (~20 times greater than potassium dichromate) and lower equivalent weight make it industrially advantageous .

Production and Applications

this compound is synthesized via alkaline roasting of chromite ore followed by acidification with sulfuric acid or carbon dioxide . It serves as a precursor for chromium-based compounds used in leather tanning, metal corrosion inhibition, drilling muds, and textile dyes . Its electrochemical synthesis has been explored as a greener alternative to traditional methods .

Toxicity and Safety As a Cr(VI) compound, this compound is classified as a human carcinogen, linked to oral squamous cell carcinoma in rodent studies . Chronic exposure induces microcytic anemia, hepatic lesions, and genotoxicity . Proper personal protective equipment (PPE) is mandatory due to its corrosive and DNA-damaging properties .

Preparation Methods

The synthesis of octatropine methylbromide involves the reaction of tropine with methyl bromide in the presence of a base. The reaction conditions typically include an organic solvent such as acetone or ethanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization .

Chemical Reactions Analysis

Octatropine methylbromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: In the presence of water, octatropine methylbromide can hydrolyze to form tropine and methyl bromide.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under specific conditions.

Scientific Research Applications

Key Applications

-

Metallurgy

- Electroplating : Sodium dichromate is used in electroplating processes to enhance the corrosion resistance of metals. It acts as a source of chromium ions which deposit onto the substrate.

- Metal Finishing : It is utilized in surface treatments to improve paint adhesion and provide corrosion resistance. This application is crucial in automotive and aerospace industries where durability is paramount .

-

Pigment Production

- This compound serves as a precursor in manufacturing various pigments, including lead chromate and chromium oxide green, which are widely used in paints, plastics, and textiles .

- The global market for this compound pigments was valued at approximately USD 1.42 billion in 2023, projected to grow to USD 2.21 billion by 2032, indicating a robust demand driven by the coatings industry .

- Wood Preservation

- Laboratory Reagent

- Environmental Applications

- Solar Energy

Case Study 1: Electroplating Industry

A study conducted on the effectiveness of this compound in electroplating highlighted its role in enhancing the corrosion resistance of automotive components. The results indicated that components treated with this compound exhibited significantly improved longevity compared to untreated parts.

Case Study 2: Environmental Remediation

Research on bioremediation techniques demonstrated that specific bacterial strains could effectively reduce Cr(VI) levels from contaminated sites when exposed to this compound. This process not only cleans up hazardous waste but also minimizes health risks associated with chromium exposure .

Data Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Metallurgy | Used for electroplating and metal finishing | Enhances corrosion resistance |

| Pigment Production | Precursor for pigments like lead chromate | Vital for coatings and plastics |

| Wood Preservation | Protects wood from decay and insects | Extends lifespan of wooden structures |

| Laboratory Reagent | Oxidizing agent in chemical reactions | Essential for various experiments |

| Environmental Remediation | Reduces hexavalent chromium contamination | Mitigates environmental hazards |

| Solar Energy | Used in manufacturing photovoltaic cells | Supports renewable energy initiatives |

Mechanism of Action

Octatropine methylbromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. This inhibition affects smooth muscles that respond to acetylcholine but lack cholinergic innervation. The compound reduces the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder .

Comparison with Similar Compounds

Sodium Dichromate vs. Potassium Dichromate (K₂Cr₂O₇)

Key Differences:

- This compound’s superior solubility and lower equivalent weight make it more efficient in industrial redox reactions .

- Potassium dichromate is often used in laboratories for titrations due to its stability, while this compound dominates large-scale applications .

This compound vs. Colistimethate Sodium (Non-Chromium Compound)

Key Differences:

- This compound is significantly more potent in GO inhibition, making it valuable in metabolic studies .

This compound vs. Trivalent Chromium Compounds (e.g., CrCl₃)

Key Differences:

- Cr(VI) compounds like this compound are uniquely toxic due to their ability to penetrate cells and generate reactive oxygen species (ROS), unlike Cr(III) .

Interaction with Selenium Compounds

This compound’s genotoxicity can be modulated by selenium compounds (e.g., sodium selenite):

- Antigenotoxicity: 0.1 μM sodium selenite reduced micronuclei (MN) frequency induced by 75 μM potassium dichromate in blood lymphocytes .

- Inconsistencies: Higher selenium concentrations (e.g., 1 μM selenous acid) exacerbated toxicity in TK6 cells .

Data Tables

Table 1: Inhibitory Potency of Glycolate Oxidase (GO) Inhibitors

| Compound | IC₅₀ (μM) | Mechanism |

|---|---|---|

| This compound dihydrate | 0.108 | Competitive |

| Potassium dichromate | 0.0966 | Competitive |

| Colistimethate sodium | 2.3 | Non-competitive |

Table 2: Antigenotoxic Effects of Selenium Compounds

| Combination | Effect on MN Frequency |

|---|---|

| 75 μM K₂Cr₂O₇ + 0.1 μM Na₂SeO₃ | Significant reduction |

| 100 μM K₂Cr₂O₇ + 1 μM Na₂SeO₃ | Excessive toxicity |

Source:

Biological Activity

Sodium dichromate (Na2Cr2O7) is a highly toxic compound primarily used in industrial applications, including dyeing, leather tanning, and as a corrosion inhibitor. Its biological activity has been extensively studied due to its potential health hazards, particularly its carcinogenic properties. This article provides a comprehensive overview of the biological effects of this compound, including case studies, research findings, and relevant data tables.

Mechanisms of Toxicity

This compound is known to exert its toxic effects through various mechanisms:

- Oxidative Stress : this compound generates reactive oxygen species (ROS), leading to oxidative damage in cells. This can result in lipid peroxidation, DNA damage, and protein modification.

- Carcinogenicity : It has been classified as a human carcinogen. Studies have shown that exposure can lead to neoplasms in various tissues, particularly the oral cavity and lungs.

- Mutagenicity : this compound has demonstrated mutagenic effects in bacterial assays (e.g., Ames test), indicating its potential to cause genetic mutations.

Animal Studies

A series of studies have been conducted to evaluate the toxicological effects of this compound in laboratory animals:

- Two-Year Drinking Water Studies :

- Species : F344/N rats and B6C3F1 mice.

- Doses : Rats were exposed to concentrations ranging from 0 to 516 mg/L; mice were exposed from 0 to 257.4 mg/L.

- Findings :

- Increased incidences of squamous cell carcinomas in the oral mucosa of rats at higher doses.

- Non-neoplastic liver lesions observed at lower doses (≥57.3 mg/L) included histiocytic infiltration and chronic inflammation.

| Species | Dose (mg/L) | Observed Effects |

|---|---|---|

| F344/N Rats | 516 | Squamous cell carcinoma in oral mucosa |

| B6C3F1 Mice | 257.4 | Histiocytic infiltration in mesenteric lymph nodes |

| Both Species | ≥57.3 | Liver lesions including fatty change and inflammation |

- Acute Toxicity Studies :

- Ingested doses resulted in microcytic hypochromic anemia, with varying severity between species.

Case Studies

A notable case involved a 23-year-old female who ingested this compound, leading to severe poisoning symptoms. The clinical presentation included gastrointestinal distress and signs of acute kidney injury, highlighting the compound's acute toxicity when ingested.

Epidemiological Evidence

Epidemiological studies have linked occupational exposure to this compound with increased risks of lung cancer among workers in industries utilizing chromium compounds. These findings underscore the importance of protective measures for workers handling this compound.

Regulatory Status and Safety Measures

Due to its hazardous nature, this compound is subject to strict regulations. Organizations such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have implemented guidelines for safe handling and exposure limits.

Q & A

Q. Basic: What are the standard methodologies for synthesizing sodium dichromate from chromite ore, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via oxidative roasting of chromite ore (FeCr₂O₄) with sodium carbonate (Na₂CO₃) at ~1000°C in the presence of oxygen. The reaction proceeds as:

The resulting sodium chromate (Na₂CrO₄) is acidified with sulfuric acid (H₂SO₄) or CO₂ to form Na₂Cr₂O₇:

Key factors affecting yield include:

- Oxygen availability : Insufficient O₂ leads to incomplete oxidation of Cr(III) to Cr(VI).

- Acid concentration : Excess H₂SO₄ ensures complete conversion but risks sulfation of intermediates.

- Temperature control : Overheating (>1100°C) degrades Na₂CrO₄ .

Q. Basic: How is this compound utilized in analytical chemistry, and what are the calibration protocols?

Answer:

Na₂Cr₂O₇ is a primary standard in redox titrations due to its high purity and stability. For example, in iodometric titrations:

Dissolve 5 g K₂Cr₂O₇ in 1 L water (stock solution).

Add KI and HCl to liberate iodine (I₂):

Titrate with 0.1 N Na₂S₂O₃ using starch indicator.

Calibration requires triplicate measurements with <1% relative standard deviation. For streamflow measurement, Na₂Cr₂O₇ solutions (600 g/L) are injected at constant rates, with calibration against conductivity or spectrophotometric detection at 350 nm .

Q. Advanced: How do reaction mechanisms involving this compound vary in polymerization processes, and what kinetic models apply?

Answer:

In the oxidative polymerization of 3-chloroaniline, Na₂Cr₂O₇ acts as a one-electron oxidizer. Key findings include:

-

Reaction order: 1.0 for HCl, 0.9 for Na₂Cr₂O₇, and 0.75 for monomer.

-

Rate equation :

-

Molecular weight trends :

Q. Advanced: What experimental models assess this compound’s ecotoxicological effects, and how are endpoints quantified?

Answer:

Chronic toxicity studies on aquatic organisms (e.g., juvenile salmon) use:

- Exposure setup : Flow-through systems with Na₂Cr₂O₇ concentrations (0.05–5 mg/L).

- Endpoints : LC50 (lethality), gill histopathology, and Cr accumulation in tissues (AAS analysis).

- Findings :

- LC50 (96h) for rainbow trout: 1.2 mg/L at pH 7.0.

- Sublethal effects (e.g., reduced growth) occur at 0.1 mg/L.

Ethical protocols require anesthesia (e.g., sodium pentobarbital) and compliance with NIH guidelines .

Q. Advanced: How do researchers reconcile contradictions in historical corrosion inhibition data involving this compound?

Answer:

Historical data (e.g., pH 7.6 vs. modern pH 6.6) require re-evaluation via:

Controlled replication : Repeat ex-reactor tests using updated water treatment (e.g., alumina vs. alum).

Surface analysis : SEM-EDS to compare Cr deposition on aluminum alloys under varying pH.

Statistical validation : Use ANOVA to assess significance of pH and ion concentration effects.

Discrepancies often arise from outdated reactor conditions or unaccounted variables (e.g., dissolved O₂) .

Q. Advanced: What experimental strategies mitigate confounding effects of this compound concentration in redox reactions?

Answer:

- Dosage optimization : Use a 10:1 molar excess of hydroxylamine sulfate over Na₂Cr₂O₇ to ensure complete reduction without side reactions.

- Real-time monitoring : UV-Vis spectroscopy (λ = 450 nm for Cr(VI) → Cr(III)) to track reaction progress.

- Buffering : Maintain pH 2–3 with H₂SO₄ to stabilize dichromate ions and minimize hydrolysis .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and fume hood for weighing (Cr(VI) is carcinogenic).

- Spill management : Neutralize with NaHSO₃ (reduces Cr(VI) to Cr(III)) followed by Ca(OH)₂ precipitation.

- Waste disposal : Acidic Cr-containing solutions must be treated with FeSO₄ (Fenton’s reagent) before pH adjustment to 8–9 for Cr(OH)₃ precipitation .

Q. Advanced: How does this compound compatibility with materials (e.g., piping systems) influence experimental design?

Answer:

Na₂Cr₂O₇’s corrosivity necessitates:

- Material selection : Use borosilicate glass or PTFE-lined containers; avoid aluminum (reacts violently).

- Concentration limits : <10% w/v in aqueous solutions to prevent accelerated corrosion.

- Compatibility testing : ASTM G31 immersion tests (72h, 25°C) with weight loss measurements .

Properties

IUPAC Name |

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Na.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEOKOFEPABQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2Cr2O7, Cr2Na2O7 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichromic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021274 | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dichromate appears as a red or red-orange crystalline solid. May be strongly irritating to skin, eyes and mucous membranes. Used as a corrosion inhibitor, and in the manufacture of other chemicals., Liquid; Pellets or Large Crystals, Liquid, Red to orange hygroscopic solid; Soluble in water; [ICSC] Dark red aqueous solution; Deliquescent; [CAMEO], RED-TO-ORANGE HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

400 °C (decomposes) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 77.09 wt% at 40 °C; 82.04 wt% at 60 °C; 88.39 wt% at 80 °C, In water, 187 g/100 g water at 25 °C, In water, 70.6 wt% at 0 °C; 73.18 wt% at 20 °C, 513.2 g/L methanol at 19.4 °C, Solubility in water, g/100ml at 20 °C: 236 (very good) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.35 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.52 g/cu cm at 13 °C, Bulk density: 1 g/cu cm; heat of solution: -33.5 kJ/kg, Density: 2.35 g/cu cm /Sodium chromate dihydrate/, 2.5 g/cm³ | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light-brown to orange-red plates which are strongly hygroscopic, Monoclinic prisms, Red or red-orange crystalline solid, Red hydroscopic crystals | |

CAS No. |

10588-01-9(anhydrous); 7789-12-0(dihydrate), 10588-01-9, 34493-01-1 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichromic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6VY6ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

675 °F (USCG, 1999), 356.7 °C, 357 °C | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.